3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can participate in acid-base reactions, donating a proton (H+) in acidic conditions. They can also undergo esterification, reacting with alcohols to form esters.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of three fluorine atoms on the adjacent carbon to the indole ring can significantly impact the molecule’s lipophilicity (fat solubility), acidity, and potential for hydrogen bonding, which could influence its pharmacokinetic properties.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid typically involves the introduction of a trifluoromethyl group to an indole scaffold. One common method involves the reaction of 7-methylindole with a trifluoromethylating agent under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Another trifluoromethylated compound with similar chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
3,3,3-Trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of both the trifluoromethyl group and the indole scaffold. This combination enhances its biological activity and metabolic stability, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(7-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-6-3-2-4-7-8(5-16-10(6)7)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCXVAQFBOIWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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